4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline
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Overview
Description
4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline is a Schiff base compound characterized by the presence of an imine or azomethine group (–C=N–). Schiff bases are known for their versatility in various chemical reactions and biological activities. This particular compound combines a fluoroaniline moiety with a nitrofuran group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline typically involves the condensation reaction between 4-fluoroaniline and 5-nitrofurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Dissolution: Dissolve 4-fluoroaniline in ethanol.
Addition: Add 5-nitrofurfural to the solution.
Reflux: Heat the mixture under reflux for several hours.
Cooling: Allow the reaction mixture to cool to room temperature.
Filtration: Filter the precipitated product.
Purification: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve:
Large-scale reactors: Using industrial reactors for the condensation reaction.
Continuous reflux systems: To maintain the reaction conditions.
Automated filtration and purification: To handle large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces various nitro derivatives.
Reduction: Produces 4-fluoro-N-[(E)-(5-aminofuran-2-yl)methylidene]aniline.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline is used as a ligand in coordination chemistry. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. The presence of both fluoroaniline and nitrofuran moieties contributes to its activity against various bacterial strains.
Medicine
In medicinal chemistry, it is explored for its anti-tubercular properties. Studies have shown that Schiff bases, including this compound, can inhibit the growth of Mycobacterium tuberculosis .
Industry
Industrially, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline involves its interaction with biological macromolecules. The nitrofuran group can undergo redox cycling, generating reactive oxygen species (ROS) that damage bacterial DNA and proteins. The fluoroaniline moiety enhances its binding affinity to bacterial enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
- 4-fluoro-N-[(E)-(5-nitropyridin-2-yl)methylidene]aniline
- 4-chloro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline
Uniqueness
Compared to similar compounds, 4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline exhibits unique properties due to the combination of the fluoroaniline and nitrofuran groups. This combination enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C11H7FN2O3 |
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Molecular Weight |
234.18 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C11H7FN2O3/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-7H |
InChI Key |
DJQRUAWLNBBAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC=C(O2)[N+](=O)[O-])F |
Origin of Product |
United States |
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